rac Tamsulosin-d3 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Tamsulosin-d3 Hydrochloride: is a deuterium-labeled version of Tamsulosin Hydrochloride. It is a specific alpha-1 adrenoceptor antagonist used primarily in the treatment of benign prostatic hypertrophy. The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various scientific research applications .
Aplicaciones Científicas De Investigación
rac Tamsulosin-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Used in studies involving receptor binding and pharmacokinetics.
Medicine: Helps in understanding the metabolism and mechanism of action of Tamsulosin.
Industry: Utilized in the development and testing of pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary targets of rac Tamsulosin-d3 Hydrochloride are the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The compound is used to treat conditions like benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction .
Mode of Action
rac Tamsulosin-d3 Hydrochloride acts as an antagonist to the alpha-1A and alpha-1B adrenergic receptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This action allows for better urinary flow .
Biochemical Pathways
The antagonism of alpha-1A and alpha-1B adrenergic receptors by rac Tamsulosin-d3 Hydrochloride affects the biochemical pathways that control the contraction of smooth muscle in the prostate and bladder . The specific downstream effects of this antagonism include improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of rac Tamsulosin-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to its sites of action, primarily the prostate and bladder . It is metabolized in the body, with CYP3A4 responsible for the deethylation of tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite . CYP2D6 is responsible for the hydroxylation of tamsulosin to the M-3 metabolite and the demethylation of tamsulosin to the M-4 metabolite . The compound is then excreted from the body. The pharmacokinetic properties of rac Tamsulosin-d3 Hydrochloride impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of rac Tamsulosin-d3 Hydrochloride’s action include the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation improves urinary flow and reduces the symptoms of benign prostatic hyperplasia .
Análisis Bioquímico
Biochemical Properties
rac Tamsulosin-d3 Hydrochloride interacts with alpha-1A and alpha-1B adrenoceptors, which are predominantly found in the prostate and bladder . The interaction with these receptors leads to the relaxation of smooth muscle in the prostate and bladder, allowing for better urinary flow .
Cellular Effects
rac Tamsulosin-d3 Hydrochloride influences cell function by interacting with alpha-1A and alpha-1B adrenoceptors. This interaction affects cell signaling pathways, leading to the relaxation of smooth muscle cells in the prostate and bladder .
Molecular Mechanism
The mechanism of action of rac Tamsulosin-d3 Hydrochloride involves binding to alpha-1A and alpha-1B adrenoceptors. This binding leads to the inhibition of these receptors, resulting in the relaxation of smooth muscle in the prostate and bladder .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
It is known that Tamsulosin, the non-deuterated version of the compound, is used to treat symptoms of an enlarged prostate in humans .
Metabolic Pathways
rac Tamsulosin-d3 Hydrochloride is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 to compounds with low abundance
Transport and Distribution
It is known that Tamsulosin, the non-deuterated version of the compound, is highly plasma-protein bound, largely to alpha-1-acid glycoprotein .
Subcellular Localization
It is known that Tamsulosin, the non-deuterated version of the compound, primarily interacts with receptors located on the smooth muscle cells of the prostate and bladder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Tamsulosin-d3 Hydrochloride involves the incorporation of deuterium into the Tamsulosin molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Tamsulosin are replaced with deuterium atoms through a deuterium exchange reaction. This is often achieved using deuterated reagents under specific conditions.
Hydrochloride Formation: The deuterated Tamsulosin is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of rac Tamsulosin-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Tamsulosin are subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Conversion: The purified deuterated Tamsulosin is then converted into its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: rac Tamsulosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers.
Substitution Products: Brominated or nitrated derivatives.
Comparación Con Compuestos Similares
Tamsulosin Hydrochloride: The non-deuterated version of rac Tamsulosin-d3 Hydrochloride.
Alfuzosin: Another alpha-1 adrenoceptor antagonist used for similar indications.
Silodosin: A selective alpha-1A adrenoceptor antagonist.
Uniqueness: rac Tamsulosin-d3 Hydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Actividad Biológica
Rac Tamsulosin-d3 Hydrochloride is a deuterated form of tamsulosin, a selective alpha-1 adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck, thereby improving urinary flow. The deuterated variant, rac Tamsulosin-d3, offers potential advantages in pharmacokinetics and metabolic stability due to the presence of deuterium, which can alter the compound's biological activity and half-life.
Pharmacodynamics
Tamsulosin specifically targets the alpha-1A and alpha-1D adrenergic receptors, with a higher affinity for the alpha-1A subtype, which is predominant in the prostate. This selectivity minimizes adverse effects typically associated with non-selective alpha antagonists, such as orthostatic hypotension. The biological activity of rac Tamsulosin-d3 is expected to mirror that of its non-deuterated counterpart but with enhanced stability and potentially improved pharmacokinetic properties.
Key Pharmacodynamic Properties
- Receptor Selectivity :
- Alpha-1A: 3.9 to 38 times more selective than alpha-1B.
- Alpha-1D: 3 to 20 times more selective than alpha-1B.
- Mechanism of Action :
- Inhibition of alpha-1A receptors leads to relaxation of smooth muscle in the prostate and bladder neck, enhancing urinary flow.
- Inhibition of alpha-1D receptors helps alleviate bladder storage symptoms.
Pharmacokinetics
The pharmacokinetic profile of rac Tamsulosin-d3 is crucial for understanding its biological activity. Key parameters include absorption, distribution, metabolism, and elimination.
Parameter | Value |
---|---|
Bioavailability | ~90% (fasted) |
Maximum Plasma Concentration | 3.1-5.3 ng/mL (0.4 mg dose) |
Half-life | 14.9 ± 3.9 hours |
Volume of Distribution | 16 L |
Protein Binding | 94%-99% (mainly to alpha-1-acid glycoprotein) |
Metabolism | Primarily via CYP3A4 and CYP2D6 |
Elimination | 76% in urine, 21% in feces |
Case Studies and Clinical Findings
Several studies have evaluated the efficacy and safety of tamsulosin, providing insights into its biological activity:
- Phase III Multicenter Study :
- Pharmacokinetic Studies :
Potential Advantages of Rac Tamsulosin-d3
The introduction of deuterium in rac Tamsulosin-d3 may provide several potential benefits:
- Increased Metabolic Stability : Deuterated compounds often exhibit slower metabolism due to the kinetic isotope effect, potentially leading to prolonged action.
- Reduced Side Effects : Enhanced selectivity may further minimize off-target effects.
Propiedades
Número CAS |
1189923-88-3 |
---|---|
Fórmula molecular |
C20H29ClN2O5S |
Peso molecular |
447.989 |
Nombre IUPAC |
2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |
Clave InChI |
ZZIZZTHXZRDOFM-MUTAZJQDSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Sinónimos |
5-[2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d3; Harnal-d3; Omnic-d3; Pradif-d3; YM 12617-1-d3; YM 617-d3; Yutanal-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.